Arcaine sulfate

説明

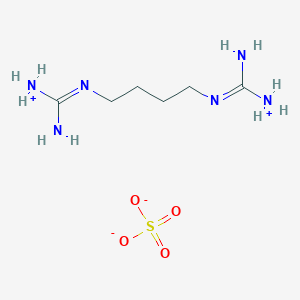

Structure

2D Structure

特性

CAS番号 |

14923-17-2 |

|---|---|

分子式 |

C6H18N6O4S |

分子量 |

270.31 g/mol |

IUPAC名 |

1-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) |

InChIキー |

RWTGFMPOODRXIM-UHFFFAOYSA-N |

異性体SMILES |

C(CCN=C([NH3+])N)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |

正規SMILES |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O |

他のCAS番号 |

36587-93-6 14923-17-2 |

関連するCAS |

14923-17-2 |

同義語 |

2,2'-(butane-1,4-diyl)diguanidine sulfate |

製品の起源 |

United States |

Foundational & Exploratory

Arcaine Sulfate: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of the polyamine spermine, is a valuable pharmacological tool for investigating glutamatergic neurotransmission and nitric oxide signaling. Its primary mechanism of action is the competitive antagonism of the polyamine binding site on the N-methyl-D-aspartate (NMDA) receptor. Additionally, this compound exhibits a secondary, non-competitive mechanism involving open-channel blockade of the NMDA receptor. It is also recognized as an inhibitor of nitric oxide synthase (NOS). This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols derived from key literature, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Arcaine (1,4-diguanidinobutane) is a naturally occurring guanidinium compound that has garnered significant interest in neuroscience research due to its distinct modulatory effects on key enzymatic and receptor systems. As a research chemical, this compound is utilized to probe the physiological and pathological roles of polyamines and nitric oxide in the central nervous system. Its ability to selectively interact with the polyamine site of the NMDA receptor has made it an important ligand for studying the allosteric regulation of this critical ion channel. Furthermore, its inhibitory action on nitric oxide synthase provides an additional layer of complexity to its pharmacological profile, enabling the investigation of the interplay between glutamatergic and nitrergic signaling pathways. This guide aims to provide a detailed technical understanding of this compound's mechanisms of action for professionals in research and drug development.

Primary Mechanism of Action: Competitive Antagonism at the NMDA Receptor Polyamine Site

The principal mechanism through which this compound exerts its effects is by acting as a competitive antagonist at the polyamine modulatory site on the NMDA receptor.[1][2] This site is distinct from the glutamate and glycine binding sites and serves to allosterically regulate the receptor's function.

Endogenous polyamines, such as spermine and spermidine, potentiate NMDA receptor activity by increasing the channel opening probability and reducing the voltage-dependent magnesium block. Arcaine, due to its structural similarity to these polyamines, binds to this site but fails to elicit a positive modulatory effect. Instead, it competitively inhibits the binding of endogenous polyamines, thereby preventing the potentiation of NMDA receptor-mediated currents.[1][2]

Signaling Pathway

Secondary Mechanism of Action: Open-Channel Block of the NMDA Receptor

In addition to its competitive action at the polyamine site, this compound can directly block the ion channel of the NMDA receptor in a voltage-dependent manner.[3] This mechanism is independent of the polyamine site and occurs when the channel is in its open conformation.

Arcaine enters the channel pore and physically occludes the passage of ions, primarily Ca²⁺ and Na⁺. This blockade is more pronounced at negative membrane potentials and is relieved at positive potentials. This voltage dependency suggests that the Arcaine binding site is located within the transmembrane electric field of the channel. This open-channel block is a non-competitive form of inhibition with respect to the receptor agonists (glutamate and glycine).

Logical Relationship

Tertiary Mechanism of Action: Inhibition of Nitric Oxide Synthase (NOS)

This compound has been shown to inhibit nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. The study by Yokoi et al. (1994) demonstrated that Arcaine's inhibitory effect on rat brain NOS activity is comparable to that of N(G)-monomethyl-L-arginine (L-NMMA), a well-characterized NOS inhibitor. This inhibition is significant as NO is a key signaling molecule involved in various physiological processes, including synaptic plasticity and neurotoxicity.

The structural similarity of Arcaine to L-arginine, the substrate for NOS, suggests a competitive mode of inhibition, although further detailed kinetic studies are required for definitive confirmation.

Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets.

Table 1: this compound Activity at the NMDA Receptor

| Parameter | Value | Species | Tissue/System | Reference |

| IC₅₀ (vs. Spermidine) | 9.13 µM | Rat | Brain Homogenates | Reynolds, 1990 |

| Kd (Open-channel block) | 61 µM (at -60 mV) | Rat | Cultured Hippocampal Neurons | Donevan et al., 1992 |

Table 2: this compound Activity at Nitric Oxide Synthase

| Parameter | Observation | Species | Tissue | Reference |

| Inhibition | Comparable to N(G)-monomethyl-L-arginine | Rat | Brain | Yokoi et al., 1994 |

Note: A specific IC₅₀ or Kᵢ value for Arcaine's inhibition of NOS is not explicitly stated in the available literature abstracts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the investigation of this compound's mechanism of action.

Competitive Antagonism at the NMDA Receptor Polyamine Site (Radioligand Binding Assay)

Protocol adapted from the methodology implied in Reynolds (1990).

Objective: To determine the competitive nature of Arcaine's interaction with the polyamine site on the NMDA receptor.

Materials:

-

Rat forebrain membranes

-

[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)

-

Spermidine

-

This compound

-

Tris-HCl buffer

-

Glutamate and Glycine

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine.

-

Competition Assay: To determine the IC₅₀ of Arcaine, perform a series of incubations with increasing concentrations of this compound in the presence of a fixed concentration of spermidine.

-

Schild Analysis: To confirm competitive antagonism, perform the competition assay with several different fixed concentrations of spermidine.

-

Separation and Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of Arcaine to determine the IC₅₀. For Schild analysis, plot the log(dose ratio - 1) against the log concentration of the antagonist (Arcaine). A linear plot with a slope of 1 is indicative of competitive antagonism.

Experimental Workflow

Open-Channel Blockade (Whole-Cell Patch-Clamp Electrophysiology)

Protocol based on the methodology described in Donevan et al. (1992).

Objective: To characterize the voltage-dependent block of NMDA receptor currents by Arcaine.

Materials:

-

Cultured hippocampal neurons

-

Patch-clamp amplifier and data acquisition system

-

External solution (containing NMDA, glycine, and varying concentrations of this compound)

-

Internal solution for the patch pipette

-

Perfusion system

Procedure:

-

Cell Culture: Culture primary hippocampal neurons from rat embryos.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a cultured neuron.

-

Current Elicitation: Clamp the membrane potential at various holding potentials (e.g., -80 mV to +40 mV). Apply a solution containing NMDA and glycine to elicit an inward current.

-

Arcaine Application: Co-apply this compound at various concentrations with the NMDA and glycine solution.

-

Data Acquisition: Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of Arcaine at each holding potential.

-

Data Analysis: Measure the peak amplitude of the inward currents. Plot the fractional block of the current by Arcaine as a function of Arcaine concentration to determine the Kd at each holding potential. Plot the Kd as a function of membrane potential to assess the voltage dependence of the block.

Nitric Oxide Synthase Inhibition Assay

Protocol adapted from the methodology implied in Yokoi et al. (1994).

Objective: To measure the inhibitory effect of Arcaine on NOS activity.

Materials:

-

Rat brain tissue (e.g., cerebellum)

-

Homogenization buffer

-

L-[³H]arginine (radiolabeled substrate)

-

NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (cofactors)

-

This compound

-

Cation exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract by homogenizing rat brain tissue in buffer and centrifuging to obtain the cytosolic fraction.

-

NOS Assay: Set up reaction tubes containing the enzyme preparation, cofactors, and L-[³H]arginine.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with a known NOS inhibitor (e.g., L-NMMA) and a no-inhibitor control.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Reaction Termination and Separation: Stop the reaction and separate the radiolabeled product, L-[³H]citrulline, from the unreacted substrate, L-[³H]arginine, using a cation exchange resin.

-

Quantification: Measure the amount of L-[³H]citrulline produced using a scintillation counter.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of Arcaine. Plot the percentage of inhibition against the log concentration of Arcaine to determine the IC₅₀ value.

Conclusion

This compound exhibits a multi-faceted mechanism of action, primarily characterized by its competitive antagonism at the NMDA receptor polyamine site. This is complemented by a secondary, voltage-dependent open-channel block of the same receptor and an inhibitory effect on nitric oxide synthase. This complex pharmacological profile makes this compound a powerful tool for dissecting the intricate roles of polyamine and nitric oxide signaling in neuronal function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating these pathways in various neurological and psychiatric disorders. Further research is warranted to elucidate the precise kinetics of NOS inhibition by Arcaine and to explore its effects on different NOS isoforms.

References

- 1. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arginine analogues on nitric oxide synthase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine Sulfate: A Technical Guide to its Antagonistic Action at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological disorders, making it a key target for therapeutic intervention. Arcaine sulfate, a diguanidino polyamine, has emerged as a significant antagonist of the NMDA receptor, exhibiting a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of this compound's interaction with the NMDA receptor, detailing its dual antagonistic properties, summarizing key quantitative data, and providing comprehensive experimental protocols for its characterization.

Mechanism of Action: A Dual Antagonism

This compound's antagonism of the NMDA receptor is not a simple competitive interaction at the glutamate binding site. Instead, it employs a sophisticated dual mechanism, acting as both a competitive antagonist at the polyamine binding site and as an open-channel blocker.

Competitive Antagonism at the Polyamine Site

The NMDA receptor possesses a distinct modulatory site that binds endogenous polyamines like spermine and spermidine, which generally enhance receptor function.[2] Arcaine has been identified as a competitive antagonist at this polyamine site.[3] This means that arcaine binds to the same site as the endogenous polyamines, thereby preventing their potentiating effects on the receptor. This competitive antagonism has been demonstrated in radioligand binding studies where arcaine effectively displaces polyamine binding.

Open-Channel Blockade

In addition to its action at the polyamine site, arcaine also functions as an open-channel blocker of the NMDA receptor.[4] This mechanism involves the physical occlusion of the ion channel pore when the receptor is in its open, or activated, state. This blockade is voltage-dependent, meaning its efficacy is influenced by the membrane potential of the neuron.[4] At negative membrane potentials, the positively charged arcaine molecule is drawn into the channel, leading to a more potent block. Conversely, at positive membrane potentials, the block is relieved. This voltage-dependent nature is a key characteristic of many open-channel blockers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the NMDA receptor, derived from various experimental studies.

| Parameter | Value | Experimental Condition | Reference |

| K D | 61 µM | Whole-cell patch-clamp recording in cultured rat hippocampal neurons; holding potential of -60 mV. | |

| Binding Rate (k on) | 4.4 x 10 8 M -1 s -1 | Single-channel recording in cultured rat hippocampal neurons. | |

| Unbinding Rate (k off) | 1.8 x 10 4 s -1 | Single-channel recording in cultured rat hippocampal neurons. |

| Parameter | Value | Experimental Condition | Reference |

| K i | 14.8 µM | Spermidine-potentiated [ 3 H]MK-801 binding in rat cerebral cortex membranes. | |

| IC 50 | ~5 µM | Direct reduction of [ 3 H]MK-801 binding in the absence of exogenous polyamines. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's antagonism of the NMDA receptor are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assay for the Polyamine Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the polyamine site on the NMDA receptor using the radiolabeled channel blocker [3H]MK-801.

1. Materials:

-

Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol)

-

Membrane Preparation: Crude synaptic membranes prepared from rat cerebral cortex.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4.

-

Competitors: this compound, spermidine (for potentiation).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Resuspend the pellet in assay buffer and repeat the centrifugation step three times to thoroughly wash the membranes.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.

3. Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a known concentration of unlabeled ligand (for non-specific binding, e.g., 10 µM MK-801).

-

50 µL of varying concentrations of this compound.

-

50 µL of a fixed concentration of spermidine (e.g., 10 µM) to potentiate [3H]MK-801 binding.

-

50 µL of a fixed concentration of [3H]MK-801 (e.g., 5 nM).

-

100 µL of the prepared membrane suspension (final protein concentration ~100-200 µ g/well ).

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of arcaine that inhibits 50% of specific [3H]MK-801 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Open-Channel Block

This protocol details the whole-cell patch-clamp technique to investigate the voltage-dependent open-channel block of NMDA receptors by this compound in cultured neurons.

1. Materials:

-

Cell Culture: Primary hippocampal neurons cultured from embryonic day 18 rat pups.

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.

-

Internal Solution (in mM): 140 CsF, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Agonist: NMDA.

-

Antagonist: this compound.

-

Patch Pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

-

Patch-clamp amplifier and data acquisition system.

2. Cell Preparation:

-

Plate dissociated hippocampal neurons on poly-L-lysine-coated glass coverslips.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days before recording.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with external solution at a rate of 1-2 mL/min.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) to the neuron using a rapid application system to evoke an inward current.

-

Once a stable baseline NMDA-evoked current is established, co-apply NMDA with varying concentrations of this compound.

-

To investigate voltage-dependence, repeat the drug application at a range of holding potentials (e.g., from -80 mV to +40 mV in 20 mV increments).

4. Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of arcaine at each concentration and holding potential.

-

Calculate the percentage of block for each arcaine concentration.

-

Plot the percentage of block against the arcaine concentration to determine the KD value at a specific holding potential.

-

Plot the KD values as a function of the holding potential to characterize the voltage-dependence of the block.

Visualizations

NMDA Receptor Signaling Pathway

Caption: Overview of the NMDA receptor signaling pathway and points of modulation.

Experimental Workflow for Characterizing Arcaine's Dual Antagonism

Caption: Workflow for elucidating arcaine's dual NMDA receptor antagonism.

Logical Relationship of Arcaine's Interaction with the NMDA Receptor

Caption: Logical flow of arcaine's dual inhibitory effects on the NMDA receptor.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine Sulfate: A Technical Guide to its Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of Arcaine sulfate, a compound of significant interest to researchers, scientists, and drug development professionals. This document consolidates key data, outlines experimental methodologies for its characterization, and visualizes its primary signaling pathway.

Core Chemical and Physical Properties

This compound, also known as 1,4-Diguanidinobutane sulfate, is a potent antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase.[1][2][3] Its fundamental properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆N₆•H₂SO₄ | [1][2] |

| Molecular Weight | 270.31 g/mol | |

| CAS Number | 14923-17-2 | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 234-238 °C, >280 °C, 244 °C | |

| Solubility | Soluble in water (25 mM, 49.00-51.00 mg/mL), PBS (pH 7.2) (1 mg/ml), and 1 M NaOH (50 mg/mL). Insoluble in ethanol. | |

| Purity | ≥98% (TLC), ≥99% (HPLC) | |

| Storage (Solid) | Room temperature or 0-8 °C. | |

| Storage (Solution) | Prepare fresh. If storage is necessary, store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |

Experimental Protocols for Characterization

Detailed experimental protocols are crucial for the verification and further study of this compound. The following sections outline standard methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of an this compound sample.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase.

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

-

-

Analysis: Inject the sample and integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Solvent: D₂O.

-

Reference: Internal standard (e.g., TSP) or solvent peak.

-

Temperature: 25 °C.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Process the spectrum and analyze the chemical shifts, multiplicities, and integrations of the proton signals to confirm the 1,4-diguanidinobutane structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as water or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer.

-

Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion to confirm the expected molecular weight.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction can be used to determine the precise three-dimensional atomic arrangement of this compound in its crystalline form.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, which may involve slow evaporation of a saturated aqueous solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data. The crystal structure of this compound has been previously reported, revealing a layered packing with zigzag amine chains.

Biological Activity and Signaling Pathway

This compound is a competitive antagonist at the polyamine site of the NMDA receptor. It also functions as a nitric oxide synthase (NOS) inhibitor. Its primary mechanism of action relevant to neuroscience research is the modulation of NMDA receptor activity.

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium block. The polyamine site is a modulatory site on the NMDA receptor that, when bound by endogenous polyamines like spermine, enhances receptor activity. This compound competitively binds to this site, preventing the potentiating effects of endogenous polyamines and thereby reducing NMDA receptor-mediated ion flow.

This guide serves as a foundational resource for professionals working with this compound. For further information, including safety data sheets and certificates of analysis, please refer to the product documentation from your supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of Arcaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine, chemically known as 1,4-diguanidinobutane, is a naturally occurring polyamine analog that has garnered significant interest in the scientific community for its distinct pharmacological properties. As a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS), arcaine sulfate serves as a valuable tool in neuroscience and drug discovery research. This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining high-purity this compound. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and associated signaling pathways are presented to facilitate its practical application in a research and development setting.

Introduction

Arcaine (1,4-diguanidinobutane) is a structural analog of the polyamine putrescine, characterized by the presence of two guanidinium groups at the termini of a butane chain. It was first identified in the marine invertebrate Arca noae. In pharmacological studies, arcaine has been established as a competitive antagonist at the polyamine binding site of the NMDA receptor and also functions as an inhibitor of nitric oxide synthase (NOS).[1][2] These dual activities make it a significant molecule for investigating glutamatergic neurotransmission and nitric oxide signaling pathways, which are implicated in numerous neurological disorders.

This guide details a reliable method for the synthesis of this compound from 1,4-diaminobutane (putrescine) and S-methylisothiourea hemisulfate, followed by a robust purification protocol to yield a high-purity product suitable for experimental use.

Synthesis of this compound

The synthesis of this compound is achieved through the guanylation of 1,4-diaminobutane. A common and effective method involves the use of a guanylating agent such as S-methylisothiourea. The overall reaction scheme is depicted below.

Reaction Scheme:

Experimental Protocol: Guanylation of 1,4-Diaminobutane

This protocol is adapted from established methods for the synthesis of bisguanidinoalkanes.

Materials:

-

1,4-Diaminobutane (Putrescine)

-

S-Methylisothiourea hemisulfate

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of the Guanylating Agent Solution: Dissolve S-methylisothiourea hemisulfate in distilled water.

-

pH Adjustment: Adjust the pH of the S-methylisothiourea solution to a basic level (e.g., pH 10-11) using a solution of sodium hydroxide. This deprotonates the amine groups of the 1,4-diaminobutane, enhancing their nucleophilicity.

-

Reaction Mixture: Add 1,4-diaminobutane to the aqueous solution of the guanylating agent.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The crude this compound will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.

Data Presentation: Synthesis Parameters

While specific yield and purity data for the direct synthesis of this compound are not extensively published, the following table provides typical parameters for the guanylation of diamines.

| Parameter | Value/Range | Notes |

| Reactant Ratio (Diamine:Guanylating Agent) | 1 : 2.2 | A slight excess of the guanylating agent is often used to ensure complete reaction. |

| Reaction Temperature | 80-100 °C | Reflux conditions are generally employed. |

| Reaction Time | 2 - 6 hours | Monitoring by TLC is recommended for optimization. |

| Expected Yield (Crude) | 60 - 80% | Yield can vary based on reaction scale and specific conditions. |

Purification of this compound

Purification of the crude this compound is essential to remove impurities and obtain a product of high purity for research applications. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Distilled water

-

Ethanol

-

Activated charcoal (optional)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot distilled water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (if using charcoal): If charcoal was added, perform a hot gravity filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Data Presentation: Purification Parameters

| Parameter | Value/Range | Notes |

| Recrystallization Solvent | Water | This compound is highly soluble in hot water and less soluble in cold water. |

| Washing Solvent | Cold Ethanol | Removes water-soluble impurities without dissolving a significant amount of the product. |

| Expected Recovery | 70 - 90% | Recovery depends on the purity of the crude product and careful execution of the procedure. |

| Expected Purity | >98% | Purity should be assessed by techniques such as HPLC and NMR spectroscopy. |

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Signaling Pathways

Arcaine's biological effects are primarily mediated through its interaction with the NMDA receptor and nitric oxide synthase.

Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor.[3] This interaction prevents the binding of endogenous polyamines like spermine and spermidine, which normally potentiate receptor activity. The diagram below illustrates this inhibitory mechanism.

Arcaine also inhibits the activity of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine. This inhibition reduces the downstream signaling effects of NO.

References

- 1. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arcaine uncovers dual interactions of polyamines with the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine: A Technical Guide to a Versatile Research Compound

An In-depth Review of the Discovery, History, and Pharmacological Profile of 1,4-Diguanidinobutane (Arcaine)

Abstract

Arcaine, chemically known as 1,4-Diguanidinobutane, is a research compound that has garnered significant interest for its dual activity as a competitive antagonist at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of nitric oxide synthase (NOS). First identified as a naturally occurring polyamine in the marine invertebrate Arca noae, its synthetic counterpart, Arcaine Sulfate, has become a valuable tool in neuroscience and pharmacology research. This technical guide provides a comprehensive overview of the discovery and history of Arcaine, its physicochemical properties, and its pharmacological actions. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of its quantitative effects on its primary molecular targets. Furthermore, this guide includes diagrams of the NMDA receptor signaling pathway, illustrating the site of Arcaine's action, and a representative experimental workflow for its investigation.

Discovery and History

The journey of Arcaine as a research compound began with its discovery as a natural product. It was first isolated from the mollusk Arca noae, from which its name is derived[1]. Early research focused on its role as a polyamine, a class of organic cations that are essential for cell growth and proliferation.

The pharmacological significance of Arcaine came to the forefront with the discovery of its potent interaction with the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. Seminal work in the early 1990s identified Arcaine as a competitive antagonist at the polyamine modulatory site on the NMDA receptor[2][3]. This discovery positioned Arcaine as a valuable pharmacological tool to probe the function of this receptor complex. Subsequent research also revealed its inhibitory effects on nitric oxide synthase (NOS), adding another layer to its pharmacological profile[2].

Physicochemical Properties

Arcaine is most commonly used in its sulfate salt form, this compound, which is a white to off-white crystalline powder. It is soluble in aqueous solutions, a property that facilitates its use in a wide range of biological assays.

| Property | Value |

| Chemical Name | 1,4-Diguanidinobutane sulfate |

| Synonyms | This compound, N,N'-1,4-Butanediylbisguanidine sulfate |

| Molecular Formula | C₆H₁₆N₆·H₂SO₄ |

| Molecular Weight | 270.31 g/mol |

| CAS Number | 14923-17-2 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in 1 M NaOH (50 mg/mL)[4] |

| Melting Point | >280 °C |

Pharmacological Profile

Arcaine's primary pharmacological activities are centered on its interaction with two key enzyme systems: the NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism

Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. The polyamine site is a modulatory site that, when activated by endogenous polyamines like spermine and spermidine, enhances receptor function. By competitively binding to this site, Arcaine prevents the potentiating effects of endogenous polyamines, thereby reducing NMDA receptor activity.

Arcaine has also been shown to act as an open channel blocker of the NMDA receptor in a voltage-dependent manner. This mechanism is distinct from its action at the polyamine site and contributes to its overall inhibitory effect on NMDA receptor-mediated currents.

Nitric Oxide Synthase Inhibition

In addition to its effects on the NMDA receptor, Arcaine is also an inhibitor of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a diverse range of physiological processes, including neurotransmission, vasodilation, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The inhibitory profile of Arcaine across these isoforms has been a subject of investigation.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of Arcaine.

Table 1: Inhibition of NMDA Receptor Function by Arcaine

| Parameter | Value | Species/System | Reference |

| KD (NMDA-evoked inward currents) | 61 µM (at -60 mV) | Cultured rat hippocampal neurons | |

| IC50 ([³H]MK-801 binding) | 0.58 µM | Rat NMDA receptor complex | |

| IC50 ([³H]MK-801 binding with 100 µM spermidine) | 12.17 µM | Rat NMDA receptor complex |

Table 2: Inhibition of Nitric Oxide Synthase by Arcaine

| Parameter | Value | Isoform | Reference |

| IC50 | Data not readily available in searched literature | nNOS, eNOS, iNOS | |

| Ki | Data not readily available in searched literature | nNOS, eNOS, iNOS |

Note: While Arcaine is known to be a NOS inhibitor, specific IC50 or Ki values for the different isoforms were not found in the provided search results. Further research is needed to quantify its inhibitory potency against each NOS isoform.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the NMDA receptor signaling pathway and the antagonistic action of Arcaine at the polyamine site.

Caption: NMDA receptor signaling and Arcaine's mechanism of action.

Experimental Workflow: Electrophysiological Recording

The following diagram outlines a typical experimental workflow for assessing the effect of Arcaine on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.

References

- 1. Arcaine | C6H16N6 | CID 2227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. Arcaine blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Polyamine Site on the NMDA Receptor: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission, possesses a unique allosteric modulatory site known as the polyamine site. This site, distinct from the glutamate and glycine binding sites, is a key regulator of NMDA receptor function and presents a promising target for therapeutic intervention in a range of neurological disorders. Endogenous polyamines, such as spermine and spermidine, act as agonists at this site, potentiating receptor activity. Conversely, a variety of synthetic compounds have been identified that act as antagonists or inverse agonists, offering a nuanced approach to modulating NMDA receptor signaling. This technical guide provides an in-depth overview of the polyamine site, including its molecular function, the pharmacology of its ligands, detailed experimental protocols for its characterization, and the downstream signaling pathways it governs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic target.

Introduction to the NMDA Receptor Polyamine Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] The receptor complex also hosts several allosteric modulatory sites that fine-tune its activity. Among these is the polyamine site, which recognizes endogenous polyamines like spermine and spermidine.[2][3] These naturally occurring polycations enhance NMDA receptor function, primarily by increasing the channel opening frequency and augmenting the affinity for glycine.[4]

The polyamine site is predominantly associated with NMDA receptors containing the GluN2B subunit. This subunit specificity provides a potential avenue for the development of drugs with improved side-effect profiles compared to non-selective NMDA receptor antagonists. Modulation of the polyamine site can produce a spectrum of effects, from potentiation of receptor activity by agonists to inhibition by antagonists and inverse agonists. This offers a sophisticated means to control calcium influx and subsequent downstream signaling cascades, which are implicated in both physiological processes and pathological conditions such as ischemia-induced neurotoxicity, epilepsy, and neurodegenerative diseases.

Pharmacology of the Polyamine Site

The polyamine site can be targeted by a diverse range of compounds, which are broadly classified based on their functional effects on NMDA receptor activity.

Agonists

Endogenous polyamines, spermine and spermidine, are the primary agonists of the polyamine site. They potentiate NMDA receptor-mediated responses by increasing the binding of open-channel blockers like [3H]MK-801 and enhancing NMDA-elicited currents in neurons. This potentiation is achieved, in part, by relieving the tonic proton inhibition of the receptor, a mechanism particularly prominent in GluN2B-containing receptors.

Antagonists

Antagonists at the polyamine site block the potentiating effects of endogenous polyamines. Arcaine is a classic example of a competitive antagonist at this site. Other compounds, such as ifenprodil and eliprodil, were initially thought to be competitive antagonists but are now understood to bind to a distinct, yet allosterically coupled, site. These agents are particularly noteworthy for their selectivity for GluN2B-containing NMDA receptors.

Inverse Agonists

Inverse agonists not only block the effects of agonists but also reduce the basal activity of the NMDA receptor. Compounds like 1,10-diaminodecane (DA10) have been shown to act as inverse agonists at the polyamine site, decreasing NMDA-elicited currents. The development of potent and selective inverse agonists is an active area of research for conditions associated with NMDA receptor over-activation.

Quantitative Data on Polyamine Site Ligands

The following tables summarize the binding affinities and functional potencies of key ligands targeting the NMDA receptor polyamine site. These values are compiled from various radioligand binding and electrophysiological studies.

Table 1: Agonists and Partial Agonists

| Compound | Assay Type | Preparation | EC50 / Kᵢ (µM) | Reference(s) |

| Spermine | [³H]MK-801 Binding | Solubilized Rat Brain Receptors | 4.3 | |

| Spermidine | [³H]MK-801 Binding | Rat Brain Membranes | 13.3 | |

| Spermidine | [³H]MK-801 Binding | Solubilized Rat Brain Receptors | 20.1 |

Table 2: Antagonists and Inverse Agonists

| Compound | Assay Type | Preparation | IC50 / Kᵢ (µM) | Reference(s) |

| Arcaine | [³H]MK-801 Binding | Rat Brain Membranes | 0.58 (in absence of spermidine) | |

| Agmatine | Spermidine-potentiated [³H]MK-801 Binding | Rat Cortical Membranes | 14.8 | |

| Ifenprodil | [³H]MK-801 Binding | Rat Brain Membranes | ~0.015 (high affinity), 20-40 (low affinity) | |

| Ifenprodil | Electrophysiology (rat cortical neurons) | Cultured Neurons | 0.3 (in absence of spermine) | |

| Eliprodil (SL-82.0715) | Not Specified | Not Specified | Submicromolar | |

| N1,N1,N12,N12-tetrakis(3-phenylpropyl)-SPM | [³H]MK-801 Binding | Rat Hippocampus & Cortex Membranes | 3.9 | |

| N1,N8-bis(2-naphthylmethyl)-SPD | [³H]MK-801 Binding | Rat Hippocampus & Cortex Membranes | 4.4 | |

| N1,N12-bis(2-naphthylmethyl)-SPM | [³H]MK-801 Binding | Rat Hippocampus & Cortex Membranes | 4.7 | |

| N4-(2-naphthylmethyl)-SPD | [³H]MK-801 Binding | Rat Hippocampus & Cortex Membranes | 10 | |

| N4-(benzyloxycarbonyl)-SPD | [³H]MK-801 Binding | Rat Hippocampus & Cortex Membranes | 82 |

Experimental Protocols

Characterizing the function of the polyamine site and the effects of novel ligands requires a combination of biochemical and electrophysiological techniques. Below are detailed methodologies for key experiments.

[³H]MK-801 Radioligand Binding Assay

This assay is used to indirectly measure the activation state of the NMDA receptor channel. The binding of the radiolabeled channel blocker [³H]MK-801 is enhanced when the channel is in an open state. Polyamines and their analogs can be screened for their ability to modulate [³H]MK-801 binding.

Materials:

-

Rat forebrain membranes (prepared as described by Reynolds and Sharma, 1999)

-

[³H]MK-801 (PerkinElmer)

-

Assay buffer: 10 mM HEPES, pH 7.4

-

Test compounds (agonists, antagonists, inverse agonists)

-

Glutamate and glycine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold 10 mM HEPES buffer with 1 mM EDTA. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]MK-801 (typically 1-5 nM), saturating concentrations of glutamate (10 µM) and glycine (10 µM), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801). Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to the application of various ligands. It is the gold standard for characterizing the functional effects of polyamine site modulators.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-gluconate based)

-

NMDA, glycine, and test compounds

Procedure:

-

Preparation: Place the coverslip with cultured neurons or a brain slice in the recording chamber and perfuse with aCSF.

-

Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) in voltage-clamp mode. Apply NMDA and glycine to evoke a baseline current.

-

Drug Application: Perfuse the test compound at various concentrations and record the change in the NMDA-evoked current.

-

Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of the test compound. Construct dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Intracellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation. It is a powerful tool for assessing the functional consequences of polyamine site modulation.

Materials:

-

Cultured neurons

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with an appropriate filter set and a digital camera

-

Image analysis software

-

Physiological salt solution (e.g., HBSS)

-

NMDA, glycine, and test compounds

Procedure:

-

Cell Loading: Incubate cultured neurons with Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature to allow the dye to enter the cells and be de-esterified.

-

Washing: Gently wash the cells with fresh salt solution to remove extracellular dye.

-

Imaging: Place the coverslip with the loaded cells on the microscope stage. Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

-

Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Stimulation: Apply NMDA and glycine to elicit a calcium response. After the response has stabilized, apply the test compound in the continued presence of NMDA and glycine to observe its modulatory effect.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the change in the fluorescence ratio over time to visualize the calcium transients. Quantify the peak amplitude and the area under the curve of the calcium response to assess the effect of the test compounds.

Signaling Pathways Modulated by the Polyamine Site

Activation of the NMDA receptor and subsequent calcium influx triggers a multitude of downstream signaling cascades that are crucial for synaptic plasticity and other cellular processes. The polyamine site, by modulating the extent of calcium entry, plays a significant role in regulating these pathways.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

A primary effector of NMDA receptor-mediated calcium influx is CaMKII. Increased intracellular calcium leads to the activation of calmodulin, which in turn activates CaMKII. Activated CaMKII can then phosphorylate a variety of substrates, including the NMDA receptor itself and AMPA receptors, leading to changes in their function and trafficking. This pathway is a cornerstone of long-term potentiation (LTP), a cellular correlate of learning and memory. Potentiation of NMDA receptor function by polyamine agonists is expected to enhance CaMKII activation.

Extracellular Signal-Regulated Kinase (ERK)

The ERK/MAPK (mitogen-activated protein kinase) pathway is another important signaling cascade activated by NMDA receptor-mediated calcium influx. This pathway can be activated through various intermediates, including Ras-GRF1 and Src kinase. Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that are important for long-lasting forms of synaptic plasticity.

cAMP Response Element-Binding Protein (CREB)

CREB is a transcription factor that is a key regulator of gene expression required for long-term memory formation. Its activity is regulated by phosphorylation, which can be mediated by several kinases, including CaMKIV and the ERK/MAPK pathway, both of which are downstream of NMDA receptor activation. By modulating calcium influx, the polyamine site can influence the level of CREB phosphorylation and thereby impact long-term changes in synaptic function.

Neuronal Nitric Oxide Synthase (nNOS)

NMDA receptor activation can also lead to the activation of neuronal nitric oxide synthase (nNOS), which produces the gaseous signaling molecule nitric oxide (NO). This occurs through the calcium/calmodulin-dependent binding to and activation of nNOS. NO can then diffuse to adjacent cells and act on its targets, such as guanylyl cyclase, to influence synaptic transmission.

Therapeutic Implications and Future Directions

The polyamine site on the NMDA receptor represents a versatile and promising target for drug development. Its subunit specificity and the ability to be modulated in a graded manner offer the potential for therapies with enhanced efficacy and reduced side effects compared to traditional NMDA receptor antagonists.

Potential Therapeutic Areas:

-

Neuroprotection: Inverse agonists and antagonists of the polyamine site could be beneficial in conditions of excessive NMDA receptor activation, such as stroke and traumatic brain injury, by reducing excitotoxicity.

-

Epilepsy: By dampening excessive neuronal firing, polyamine site inhibitors may have anticonvulsant properties.

-

Neurodegenerative Diseases: The role of NMDA receptor dysfunction in diseases like Alzheimer's and Parkinson's suggests that modulators of the polyamine site could be of therapeutic value.

-

Pain: NMDA receptors are involved in central sensitization, a key component of chronic pain. Polyamine site antagonists may offer a novel analgesic approach.

-

Depression: Some studies suggest that NMDA receptor antagonists have antidepressant effects, and polyamine site modulators like eliprodil have shown promise in preclinical models.

Future Directions: The development of highly selective ligands for the polyamine site, particularly those that can differentiate between various GluN2B-containing receptor populations, is a key area for future research. A deeper understanding of the physiological and pathological roles of endogenous polyamines in modulating NMDA receptor function in different brain regions and at different developmental stages is also crucial. Continued investigation into the downstream signaling pathways affected by polyamine site modulation will further elucidate the therapeutic potential of targeting this site for a range of neurological and psychiatric disorders.

Conclusion

The polyamine site is an integral modulatory component of the NMDA receptor complex, offering a sophisticated mechanism for fine-tuning glutamatergic neurotransmission. Its unique pharmacology and subunit selectivity make it an attractive target for the development of novel therapeutics for a variety of central nervous system disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to unlock the full therapeutic potential of modulating the NMDA receptor polyamine site.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 3. embopress.org [embopress.org]

- 4. Polyamines modulate the binding of [3H]MK-801 to the solubilized N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine Sulfate as a Nitric Oxide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of agmatine, has been identified as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). This technical guide provides a comprehensive overview of the function of this compound as a NOS inhibitor, with a focus on its mechanism of action, isoform selectivity, and the experimental methodologies used to characterize its inhibitory properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are interested in the therapeutic potential of targeting the nitric oxide signaling pathway.

Introduction to Nitric Oxide Synthase and the Role of Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2]

There are three main isoforms of NOS, each with distinct tissue distributions and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a role in synaptic plasticity and neuronal communication.[3]

-

Endothelial NOS (eNOS or NOS-3): Expressed in the endothelium, eNOS is crucial for maintaining vascular tone and cardiovascular homeostasis.[3]

-

Inducible NOS (iNOS or NOS-2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli and can produce large, sustained amounts of NO as part of the immune response.

While NO is essential for normal physiological function, its overproduction, particularly by iNOS, can contribute to the pathophysiology of various inflammatory and neurodegenerative diseases. This has driven the development of NOS inhibitors as potential therapeutic agents to modulate NO levels in disease states.

This compound: A Guanidino-Based NOS Inhibitor

Arcaine (1,4-diguanidinobutane) is a naturally occurring polyamine that has been investigated for its various biological activities. Its sulfate salt, this compound, is often used in experimental studies. Structurally, arcaine is an analog of agmatine, which is decarboxylated arginine. Both arcaine and agmatine belong to the class of guanidino compounds that have been studied as modulators of NOS activity due to their structural similarity to the NOS substrate, L-arginine.

Mechanism of Action

This compound is believed to act as a competitive inhibitor of nitric oxide synthase. This mechanism is attributed to its structural resemblance to L-arginine, the natural substrate for NOS. By binding to the L-arginine binding site on the enzyme, this compound prevents the binding of L-arginine and subsequent synthesis of nitric oxide.

The guanidinium group is a key structural motif for binding to the NOS active site. The active site of NOS contains a pocket that accommodates the guanidinium group of L-arginine, forming critical hydrogen bonds that stabilize the substrate for catalysis. Guanidino compounds like arcaine can occupy this site, thereby blocking the enzyme's activity.

The following diagram illustrates the competitive inhibition of NOS by arcaine.

Quantitative Analysis of NOS Inhibition

While arcaine has been identified as a NOS inhibitor, detailed quantitative data on its inhibitory potency against the different NOS isoforms is limited in the publicly available literature. However, data for its structural analog, agmatine, provides valuable insight.

| Compound | NOS Isoform | Ki (μM) | IC50 (μM) | Reference |

| Agmatine | nNOS (NOS-1) | ~660 | - | |

| Agmatine | iNOS (NOS-2) | ~220 | 262 ± 39.9 | |

| Agmatine | eNOS (NOS-3) | ~7500 | - |

Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger inhibitor. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The data for agmatine suggests a degree of selectivity for the inducible isoform (iNOS) over the constitutive isoforms (nNOS and eNOS). Given the structural similarity between arcaine and agmatine, it is plausible that arcaine exhibits a similar inhibitory profile, but further experimental validation is required.

Experimental Protocols for NOS Inhibition Assays

The inhibitory activity of compounds like this compound on NOS can be determined using various in vitro assays. The general principle involves measuring the production of nitric oxide or the co-product L-citrulline in the presence and absence of the inhibitor.

General Workflow for NOS Inhibition Assay

The following diagram outlines a typical workflow for assessing NOS inhibition.

Detailed Methodologies

Several methods can be employed for the detection of NOS activity and its inhibition.

This is a widely used and direct method that measures the conversion of radiolabeled L-arginine to L-citrulline.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified NOS enzyme, assay buffer, NADPH, and necessary cofactors (FAD, FMN, tetrahydrobiopterin, and calmodulin for nNOS and eNOS).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control group without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by adding radiolabeled L-arginine (e.g., [3H]L-arginine).

-

Incubation: The reaction mixtures are incubated at 37°C for a specific duration (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped, typically by adding a stop buffer containing EDTA.

-

Separation of L-Citrulline: The reaction mixture is passed through a cation-exchange resin column to separate the unreacted [3H]L-arginine (which binds to the resin) from the produced [3H]L-citrulline (which flows through).

-

Quantification: The radioactivity of the eluate containing [3H]L-citrulline is measured using a scintillation counter.

-

Data Analysis: The amount of L-citrulline produced is calculated, and the percentage of inhibition at each this compound concentration is determined to calculate the IC50 value.

This colorimetric assay indirectly measures NO production by quantifying its stable end products, nitrite (NO2-) and nitrate (NO3-).

Protocol:

-

Reaction Setup: The enzymatic reaction is set up as described for the L-citrulline assay, but using non-radiolabeled L-arginine.

-

Nitrate Reduction (Optional but Recommended): Since NO is oxidized to both nitrite and nitrate, nitrate reductase is often added to the samples to convert all nitrate to nitrite for a more accurate measurement of total NO production.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.

-

Color Development: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Quantification and Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve, and the IC50 value for this compound is calculated.

Signaling Pathways and Potential Therapeutic Implications

By inhibiting NOS, this compound can modulate the nitric oxide signaling pathway. The primary downstream target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and mediates many of the physiological effects of NO.

The following diagram illustrates the impact of this compound on the NO/cGMP signaling pathway.

The ability of this compound to inhibit NOS, particularly the potential for selective inhibition of iNOS, suggests its therapeutic potential in conditions characterized by excessive NO production, such as:

-

Inflammatory Diseases: Chronic inflammation is often associated with high levels of iNOS expression and NO production.

-

Neurodegenerative Disorders: Overactivation of nNOS can lead to excitotoxicity and neuronal damage.

-

Septic Shock: Excessive NO production contributes to the profound vasodilation and hypotension seen in septic shock.

However, the lack of robust isoform selectivity data for this compound necessitates further research to fully understand its therapeutic window and potential side effects, as non-selective inhibition of eNOS could lead to adverse cardiovascular events.

Conclusion and Future Directions

This compound is a competitive inhibitor of nitric oxide synthase, acting at the L-arginine binding site. While quantitative data on its isoform selectivity is currently limited, studies on its structural analog, agmatine, suggest a preference for iNOS. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's inhibitory profile.

Future research should focus on:

-

Determining the IC50 and Ki values of this compound for all three NOS isoforms to establish its potency and selectivity.

-

Conducting structural studies to elucidate the precise binding interactions of this compound with the active sites of the different NOS isoforms.

-

Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of diseases characterized by dysregulated NO signaling.

A thorough understanding of the pharmacological properties of this compound as a NOS inhibitor will be crucial for assessing its potential as a lead compound for the development of novel therapeutics targeting the nitric oxide pathway.

References

Structural Analogs of Arcaine: A Deep Dive into NMDA Receptor Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Arcaine (1,4-diguanidinobutane), a structural analog of the polyamine spermine, has garnered significant attention in the field of neuroscience for its distinct modulatory effects on the N-methyl-D-aspartate (NMDA) receptor. Unlike endogenous polyamines that typically potentiate NMDA receptor activity, arcaine acts as an antagonist, offering a valuable chemical scaffold for the development of novel therapeutic agents targeting glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the structural analogs of arcaine, their biological activities, the experimental protocols used to evaluate them, and the underlying signaling pathways.

Core Concepts: Arcaine and NMDA Receptor Interaction

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a complex ion channel with multiple regulatory sites. Endogenous polyamines, such as spermine and spermidine, bind to a specific site on the NMDA receptor, enhancing the probability of channel opening in the presence of glutamate and a co-agonist (glycine or D-serine).

Arcaine exerts its inhibitory effects on the NMDA receptor through a dual mechanism:

-

Competitive Antagonism at the Polyamine Site: Arcaine competes with endogenous polyamines for binding to their recognition site on the NMDA receptor complex. This competitive antagonism prevents the potentiating effect of polyamines on receptor function.[1]

-

Open Channel Block: In addition to its action at the polyamine site, arcaine can directly block the NMDA receptor's ion channel pore once it has been opened by agonists. This blockade is voltage-dependent, meaning its efficacy is influenced by the membrane potential of the neuron.

The development of structural analogs of arcaine aims to dissect these mechanisms further, improve potency and selectivity, and explore the therapeutic potential of modulating the polyamine site of the NMDA receptor.

Quantitative Analysis of Arcaine Analogs

The inhibitory activity of arcaine and its structural analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The most common assay measures the displacement of a radiolabeled channel blocker, such as [3H]MK-801, from the NMDA receptor. A lower IC50 value indicates a higher potency of the compound.

Below is a summary of the reported activities for arcaine and some of its key structural analogs.

| Compound Name | Structure | Target/Assay | IC50 (µM) | Notes |

| Arcaine | 1,4-Diguanidinobutane | [3H]MK-801 binding inhibition | ~5-10 | Competitive antagonist at the polyamine site. |

| N,N'-bis(propyl)guanidinium | Aromatic analog | [3H]MK-801 binding inhibition | 0.58 | Significantly more potent than arcaine. |

| N,N'-bis(propyl)guanidinium (+ 100 µM spermidine) | Aromatic analog | [3H]MK-801 binding inhibition | 12.17 | Increase in IC50 in the presence of spermidine confirms competitive antagonism.[2] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Diarylguanidine derivative | [3H]MK-801 binding inhibition | 0.036 | High affinity and selectivity for the NMDA receptor ion channel site over sigma receptors.[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of arcaine and its analogs.

Synthesis of Arcaine Analogs

The synthesis of arcaine and its analogs generally involves the guanidinylation of a corresponding diamine precursor. Two common methods are outlined below.

Method 1: Guanidinylation using S-Methylisothiourea

This method is a widely used procedure for the synthesis of guanidines from primary and secondary amines.

-

Materials:

-

Appropriate diamine (e.g., putrescine for arcaine synthesis)

-

S-Methylisothiourea sulfate

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for salt formation

-

-

Procedure:

-

Dissolve the diamine in ethanol.

-

Add a solution of S-methylisothiourea sulfate in water to the diamine solution.

-

Add a solution of NaOH dropwise to the reaction mixture while stirring. The pH should be maintained in the basic range (pH > 10).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with HCl.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the desired diguanidino compound as a hydrochloride salt.

-

Method 2: Guanidinylation using Cyanogen Bromide

This method is another effective way to synthesize guanidines, particularly N,N'-disubstituted guanidines.

-

Materials:

-

Appropriate diamine

-

Cyanogen bromide (CNBr) - Caution: Highly toxic! Handle with extreme care in a well-ventilated fume hood.

-

Suitable solvent (e.g., benzene, toluene)

-

Ammonia or a primary/secondary amine for the second substitution

-

-

Procedure:

-

Dissolve the diamine in the chosen solvent.

-

Add a solution of cyanogen bromide in the same solvent dropwise to the diamine solution at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture for a specified period.

-

In a separate step, the intermediate cyanamide can be reacted with ammonia or another amine to form the guanidine group.

-

The final product is isolated and purified using standard techniques.

-

Biological Evaluation: [3H]MK-801 Binding Assay

This assay is a standard method to assess the interaction of compounds with the NMDA receptor ion channel.

-

Materials:

-

Rat brain cortices

-

Tris-HCl buffer (5 mM, pH 7.4)

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Test compounds (arcaine analogs)

-

Glutamate and glycine (to activate the NMDA receptor)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure for Rat Brain Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay Protocol:

-

In test tubes, combine the prepared brain membranes, [3H]MK-801, glutamate, and glycine.

-

Add varying concentrations of the test compounds (arcaine analogs).

-

For determining non-specific binding, add a high concentration of unlabeled MK-801 to a separate set of tubes.

-

Incubate the tubes at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values of the test compounds by plotting the percentage of inhibition of specific binding against the log concentration of the compound.

-

Electrophysiology: Whole-Cell Voltage-Clamp Recording